molecular formula C22H29N3O5 B603193 3-hydroxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinylmethyl)-4H-pyran-4-one CAS No. 1676097-29-2

3-hydroxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinylmethyl)-4H-pyran-4-one

Cat. No.: B603193
CAS No.: 1676097-29-2
M. Wt: 415.5g/mol
InChI Key: MPKZLJDCZVBHMP-UHFFFAOYSA-N
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Description

3-hydroxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinylmethyl)-4H-pyran-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyranone core with multiple functional groups, including a piperazine ring and a morpholine moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinylmethyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common approach is to start with the formation of the pyranone core, followed by the introduction of the piperazine and morpholine groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like methanol or dichloromethane. The temperature and pH conditions are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and adjusting reaction parameters ensures consistent quality and efficiency. Purification processes, such as crystallization or chromatography, are employed to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinylmethyl)-4H-pyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the pyranone ring can produce a dihydropyran derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinylmethyl)-4H-pyran-4-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological properties. Its ability to act as a fluorescent probe and its potential pharmacological activities make it a valuable compound for research and industrial applications .

Properties

CAS No.

1676097-29-2

Molecular Formula

C22H29N3O5

Molecular Weight

415.5g/mol

IUPAC Name

3-hydroxy-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-(morpholin-4-ylmethyl)pyran-4-one

InChI

InChI=1S/C22H29N3O5/c1-28-20-5-3-2-4-18(20)25-8-6-23(7-9-25)16-21-22(27)19(26)14-17(30-21)15-24-10-12-29-13-11-24/h2-5,14,27H,6-13,15-16H2,1H3

InChI Key

MPKZLJDCZVBHMP-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=C(C(=O)C=C(O3)CN4CCOCC4)O

Origin of Product

United States

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